(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Description

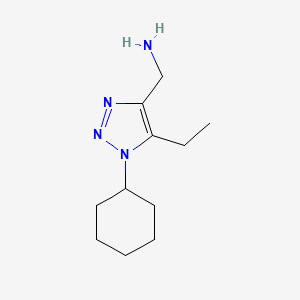

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based methanamine derivative with the molecular formula C₁₁H₂₀N₄ (CAS: 1501507-76-1). Its structure features a 1,2,3-triazole core substituted with a cyclohexyl group at the 1-position, an ethyl group at the 5-position, and a methanamine moiety at the 4-position. This compound is primarily utilized as a building block in medicinal chemistry and materials science due to its rigid triazole scaffold and tunable substituents. The cyclohexyl group enhances lipophilicity, while the ethyl substituent contributes to steric flexibility. Current applications include its use in multicomponent reactions (e.g., Ugi-Zhu reactions) for synthesizing polyheterocyclic compounds .

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

(1-cyclohexyl-5-ethyltriazol-4-yl)methanamine |

InChI |

InChI=1S/C11H20N4/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h9H,2-8,12H2,1H3 |

InChI Key |

PUHIZMDGWIPBJA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=NN1C2CCCCC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine typically involves “Click” chemistry, a widely used method for constructing 1,2,3-triazoles . One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale CuAAC reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in an aqueous medium, which is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups .

Scientific Research Applications

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by this enzyme . The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine are compared below with analogous triazole- and tetrazole-containing methanamine derivatives.

Key Findings :

Substituent Effects: The cyclohexyl group in the target compound increases lipophilicity compared to phenyl or tert-butyl substituents in analogs like 10a and 10d . This makes it more suitable for lipid membrane penetration in drug design. Ethyl vs.

Synthetic Challenges: Unlike 10a and 10d, which are synthesized via Ugi-Azide reactions, the target compound likely requires CuAAC due to the absence of tetrazole rings. However, solubility issues akin to (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine (e.g., poor solubility in toluene) may necessitate polar solvents like methanol or DMF .

Physicochemical Properties :

- Lipophilicity : LogP values (predicted) for the target compound (~2.5) exceed those of phenyl-substituted analogs (~1.8–2.0) due to the cyclohexyl group .

- Thermal Stability : The rigid triazole core ensures stability up to 250°C, comparable to tetrazole-triazole hybrids like 10a .

Biological Relevance: Triazole methanamines are often used as NOTUM inhibitors or kinase modulators. The cyclohexyl-ethyl combination in the target compound may enhance target selectivity over simpler analogs like (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine .

Biological Activity

(1-Cyclohexyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 220.3 g/mol. The structure features a triazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Metal Ion Interaction : This compound acts as a ligand for copper ions (Cu and Cu), stabilizing them in solution. The stabilization prevents their disproportionation and enhances their catalytic activity in reactions such as azide-acetylene cycloaddition.

- Inhibition of Tubulin Polymerization : It has been shown to inhibit tubulin polymerization, a crucial process for cell division. This inhibition can induce apoptosis in cancer cells by triggering cell cycle arrest at the sub-G1 and G2/M phases.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In various studies:

- Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC values indicating significant growth inhibition .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction via tubulin inhibition |

| A549 | 26.00 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses antifungal and antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial therapies .

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Cancer Cell Lines : A study conducted on MCF7 cells revealed that treatment with the compound resulted in a significant decrease in cell viability, attributed to its ability to disrupt microtubule formation .

- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.